Superior Isoform Selectivity: Umbralisib's Binding Affinity (Kd) vs. Idelalisib and Duvelisib
Umbralisib demonstrates a distinct binding selectivity profile for PI3K isoforms compared to its primary comparators, idelalisib and duvelisib. Specifically, it exhibits a 1400 nM Kd for PI3Kγ, representing a substantial 225-fold selectivity window over its 6.2 nM Kd for the target PI3Kδ [1]. This contrasts sharply with duvelisib, which is a potent dual PI3Kδ/γ inhibitor with Kd values of 0.047 nM and 0.21 nM, respectively [1]. Idelalisib shows an intermediate profile with a 1.2 nM Kd for PI3Kδ and 9.1 nM for PI3Kγ [1].
| Evidence Dimension | Binding Affinity (Kd) for PI3K isoforms |
|---|---|
| Target Compound Data | PI3Kδ Kd = 6.2 nM; PI3Kγ Kd = 1400 nM; PI3Kα Kd > 10000 nM; PI3Kβ Kd > 10000 nM; CK1ε Kd = 180 nM |
| Comparator Or Baseline | Duvelisib: PI3Kδ Kd = 0.047 nM; PI3Kγ Kd = 0.21 nM; PI3Kα Kd = 40 nM; PI3Kβ Kd = 0.89 nM; CK1ε Kd > 30000 nM. Idelalisib: PI3Kδ Kd = 1.2 nM; PI3Kγ Kd = 9.1 nM; PI3Kα Kd = 600 nM; PI3Kβ Kd = 19 nM; CK1ε Kd > 30000 nM. |
| Quantified Difference | Umbralisib is >225-fold selective for PI3Kδ over PI3Kγ, while duvelisib is only ~4.5-fold selective. Umbralisib is the only agent among the three to inhibit CK1ε (Kd = 180 nM). |
| Conditions | In vitro Kd determination using a competitive binding assay (KINOMEscan) at Reaction Biology Corporation. |
Why This Matters
This unique selectivity profile underpins umbralisib's differentiated clinical safety, as PI3Kγ inhibition is linked to pro-inflammatory cytokine production and immune-mediated toxicities [2].
- [1] Wei, G., et al. (2020). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. *International Journal of Molecular Sciences*, 21(23), 9026. View Source
- [2] Kaneda, M. M., et al. (2016). PI3Kγ is a molecular switch that controls immune suppression. *Nature*, 539(7629), 437-442. View Source
